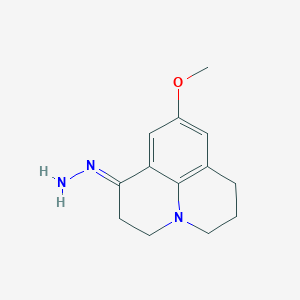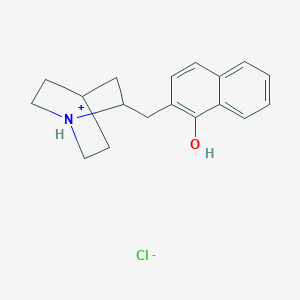
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as an allosteric modulator of the muscarinic acetylcholine receptor.
Mechanism of Action
The mechanism of action of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride involves allosteric modulation of the muscarinic acetylcholine receptor. This compound binds to a specific site on the receptor, which enhances the binding of acetylcholine to the receptor. This results in an increase in the activity of the receptor and the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to enhance cognitive function and memory in animal models. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of several neurological disorders, including Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride in lab experiments is its high affinity for the muscarinic acetylcholine receptor. This allows for precise modulation of the receptor's activity, which can be useful in studying the downstream signaling pathways and physiological effects. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, the development of more selective allosteric modulators of the muscarinic acetylcholine receptor could lead to the development of more targeted and effective therapies for these disorders.
Synthesis Methods
The synthesis of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride is a complex process that involves several steps. The first step in the synthesis involves the preparation of 2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol. This is achieved by reacting 1-naphthol with 2-bromo-1-(1-azabicyclo(2.2.2)oct-2-yl)ethanone in the presence of a base. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Scientific Research Applications
2-(1-Azabicyclo(2.2.2)oct-2-ylmethyl)-1-naphthalenol hydrochloride has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the M1 and M4 subtypes of the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor is a G protein-coupled receptor that plays an important role in several physiological processes, including cognition, memory, and attention.
properties
CAS RN |
106200-16-2 |
|---|---|
Molecular Formula |
C43H67N9O13 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(1-azoniabicyclo[2.2.2]octan-2-ylmethyl)naphthalen-1-ol;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18-15(6-5-14-3-1-2-4-17(14)18)12-16-11-13-7-9-19(16)10-8-13;/h1-6,13,16,20H,7-12H2;1H |
InChI Key |
ZICQGNQOSKPESU-UHFFFAOYSA-N |
SMILES |
C1C[NH+]2CCC1CC2CC3=C(C4=CC=CC=C4C=C3)O.[Cl-] |
Canonical SMILES |
C1C[NH+]2CCC1CC2CC3=C(C4=CC=CC=C4C=C3)O.[Cl-] |
synonyms |
2-(1-Oxynaphthyl-2-methyl)quinuclidine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



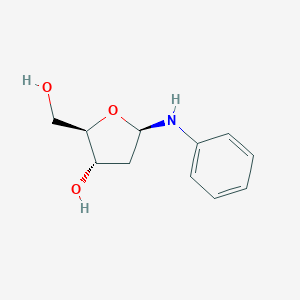
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
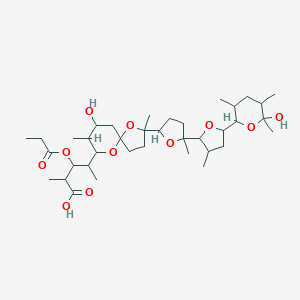
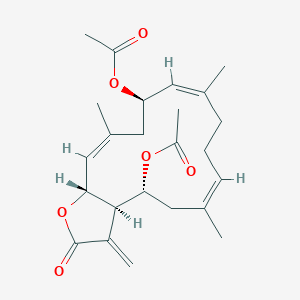
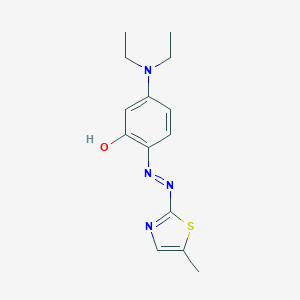
![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B217460.png)
